molecular formula C18H24ClNO B12775579 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-29-8

2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12775579
CAS No.: 88364-29-8
M. Wt: 305.8 g/mol
InChI Key: XNLXABFSGUJNGY-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a tetrahydroindanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroindanone Core: This can be achieved through a Friedel-Crafts acylation reaction where a phenyl group is introduced to a cyclohexanone derivative.

    Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions to form the dimethylamino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydroindanone core, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the tetrahydroindanone core.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The phenyl group and tetrahydroindanone core contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Dimethylamino)methyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 2-((Dimethylamino)methyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, such as the tetrahydroindanone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88364-29-8

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20;/h3-5,8-9,16-17H,6-7,10-12H2,1-2H3;1H

InChI Key

XNLXABFSGUJNGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C(C2=C(C1=O)CCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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